molecular formula C19H19N5O2 B2394032 2-(pyridazin-3-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034611-97-5

2-(pyridazin-3-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2394032
CAS No.: 2034611-97-5
M. Wt: 349.394
InChI Key: XLYRXDMTPBLYMY-UHFFFAOYSA-N
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Description

2-(pyridazin-3-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
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Scientific Research Applications

Melatonin Receptor Ligands

Imidazo[1,2-a]pyridines have been designed and synthesized as novel classes of melatonin receptor ligands. These compounds exhibit selectivity and affinity for melatonin receptors MT1 and MT2, which are critical in regulating sleep-wake cycles and circadian rhythms. For instance, specific compounds have demonstrated good selectivity for MT2 over MT1, and others have shown significant affinities for both receptors (El Kazzouli et al., 2011).

Antiviral Agents

Another study focused on the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as potential antirhinovirus agents. These compounds were designed based on structural relations to Enviroxime and its analogous benzimidazoles, highlighting a method for the stereospecific synthesis of these imidazo[1,2-a]pyridines (Hamdouchi et al., 1999).

Histamine H2-Receptor Antagonists

Imidazo[1,2-a]pyridinylethylbenzoxazoles and related compounds have been synthesized and evaluated for their histamine H2-receptor antagonist activities. Among these, certain derivatives exhibited potent antisecretory and cytoprotective activities, suggesting their utility as novel classes of histamine H2-receptor antagonists (Katsura et al., 1992).

ACAT-1 Inhibitors

The discovery of compounds such as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) demonstrates the therapeutic potential of imidazo[1,2-a]pyridine derivatives in treating diseases involving ACAT-1 overexpression. These compounds exhibit significant selectivity for ACAT-1 over ACAT-2 and improved oral absorption and pharmacological profiles, suggesting their suitability for clinical development (Shibuya et al., 2018).

Properties

IUPAC Name

2-pyridazin-3-yloxy-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18(13-26-19-9-5-10-20-23-19)22-15-7-2-1-6-14(15)16-12-24-11-4-3-8-17(24)21-16/h1-2,5-7,9-10,12H,3-4,8,11,13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYRXDMTPBLYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)COC4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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